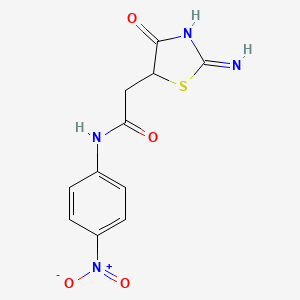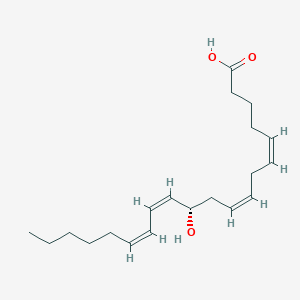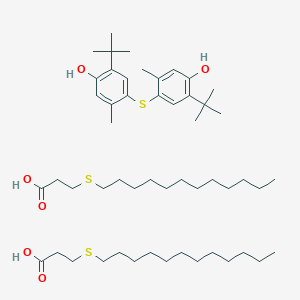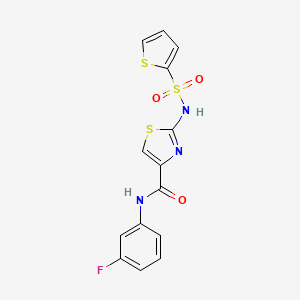![molecular formula C21H13F3N4O2S2 B12342561 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12342561.png)
5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-{[2-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound It features a unique combination of thiophene, oxadiazole, and thienopyrimidinone moieties, making it a subject of interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-{[2-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. The process begins with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with the thienopyrimidinone core. Key steps include:
Formation of Thiophene Intermediate: Thiophene derivatives are synthesized through the Vilsmeier-Haack reaction, involving the formylation of thiophene.
Oxadiazole Synthesis: The oxadiazole ring is formed via cyclization reactions, often using hydrazides and carboxylic acids under dehydrating conditions.
Coupling Reactions: The thiophene and oxadiazole intermediates are coupled with the thienopyrimidinone core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and oxadiazole moieties.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and thienopyrimidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted thiophene and thienopyrimidinone derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Material Science: Used in the development of organic semiconductors and conductive polymers.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Antimicrobial Activity: Exhibits activity against a range of bacterial and fungal pathogens.
Medicine
Anticancer: Shows promise as an anticancer agent by inducing apoptosis in cancer cells.
Anti-inflammatory: Potential use in treating inflammatory diseases.
Industry
Pharmaceuticals: Used in the synthesis of drug candidates.
Agriculture: Potential application as a pesticide or herbicide.
作用機序
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: Binds to active sites of enzymes, inhibiting their activity.
Receptor Modulation: Interacts with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: Inserts between DNA base pairs, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
- 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-thieno[2,3-d]pyrimidin-4-one
- 6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-{[2-(trifluoromethyl)phenyl]methyl}-3H-thieno[2,3-d]pyrimidin-4-one
Uniqueness
- Structural Complexity : The presence of multiple heterocyclic rings and functional groups.
- Biological Activity : Exhibits a broader range of biological activities compared to similar compounds.
- Synthetic Accessibility : More challenging to synthesize due to the complexity of the synthetic routes.
This detailed article provides a comprehensive overview of 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-{[2-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C21H13F3N4O2S2 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC名 |
5-methyl-6-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-3-[[2-(trifluoromethyl)phenyl]methyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H13F3N4O2S2/c1-11-15-19(32-16(11)18-26-17(27-30-18)14-7-4-8-31-14)25-10-28(20(15)29)9-12-5-2-3-6-13(12)21(22,23)24/h2-8,10H,9H2,1H3 |
InChIキー |
UAPNHCDXPRPSAU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3C(F)(F)F)C4=NC(=NO4)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate](/img/structure/B12342497.png)
![N-(4-ethylphenyl)-2-(4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)acetamide](/img/structure/B12342508.png)
![Ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B12342511.png)


![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12342528.png)
![6-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B12342532.png)

![(2Z)-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12342537.png)
![2-Chloro-5-[(2,6-dichloropyrimidin-4-yl)methylamino]benzoic acid](/img/structure/B12342551.png)

![15-(3-Methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,12(16)-pentaene-8,11-dione](/img/structure/B12342569.png)
